Cas no 120539-91-5 (N-Cbz-Propylamine)

N-Cbz-Propylamine is a versatile organic compound with significant utility in synthetic chemistry. Its primary advantage lies in its ability to serve as a key intermediate in the synthesis of various nitrogen-containing compounds. Its unique structure facilitates smooth nucleophilic substitution reactions, making it an invaluable building block in pharmaceutical and agrochemical research. N-Cbz-Propylamine offers high purity and stability, ensuring reliable performance in laboratory settings.
N-Cbz-Propylamine structure
N-Cbz-Propylamine structure
Product Name:N-Cbz-Propylamine
CAS No:120539-91-5
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD10698152
CID:838109
PubChem ID:11137906
Update Time:2025-06-20

N-Cbz-Propylamine Chemical and Physical Properties

Names and Identifiers

    • prop-2-ynylcarbamic acid benzyl ester
    • N-Cbz-Propylamine
    • benzyl N-prop-2-ynylcarbamate
    • BENZYL PROP-2-YN-1-YLCARBAMATE
    • benzyl prop-2-ynylcarbamate
    • Carbamic acid, 2-propynyl-, phenylmethyl ester
    • Benzyl 2-Propynylcarbamate
    • N-Cbz-propargylamine
    • 2-Propynylcarbamic Acid Benzyl Ester
    • 2-Propynyl-carbamic acid phenylmethyl ester
    • N-2-Propyn-1-yl-carbamic acid phenylmethyl ester
    • Benzyl N-propargylcarbamate
    • BENZYL N-(PROP-2-YN-1-YL)CARBAMATE
    • N-Cbz propargylamine
    • N-Cbz-2-propyn-1-amine
    • SVBHWCDDVMKYTN-UHFFFAOYSA-N
    • Propargylcarbamic acid benzyl ester
    • FCH829153
    • AB61413
    • Prop-2-ynyl-carbamic acid Benzyl Ester
    • AX8235144
    • F
    • MFCD10698152
    • SY129077
    • SCHEMBL3211861
    • Z193021306
    • VEA53991
    • AS-38735
    • DTXSID20456565
    • Benzylprop-2-yn-1-ylcarbamate
    • 120539-91-5
    • B5958
    • CS-0187319
    • DA-14456
    • EN300-269141
    • AKOS006243096
    • N-Carbobenzoxypropargylamine
    • MDL: MFCD10698152
    • Inchi: 1S/C11H11NO2/c1-2-8-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13)
    • InChI Key: SVBHWCDDVMKYTN-UHFFFAOYSA-N
    • SMILES: O(C(NCC#C)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 189.078978594g/mol
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 38.3

Experimental Properties

  • Density: 1.127
  • Melting Point: 39-41 ºC
  • Boiling Point: 324 ºC
  • Flash Point: 150 ºC

N-Cbz-Propylamine Security Information

  • Storage Condition:0-10°C

N-Cbz-Propylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5958-1G
N-Cbz-Propylamine
120539-91-5 98.0%(GC)
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¥450.0 2022-09-28
Fluorochem
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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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N-Cbz-Propylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:120539-91-5)N-Cbz-Propylamine
Order Number:A906971
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:26
Price ($):421.0/1389.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:120539-91-5)N-丙炔基氨基甲酸苄酯
Order Number:LE26827047
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:58
Price ($):discuss personally
Email:18501500038@163.com

Additional information on N-Cbz-Propylamine

Professional Introduction to Compound with CAS No 120539-91-5 and Product Name N-Cbz-Propylamine

Compound with the CAS number 120539-91-5 and the product name N-Cbz-Propylamine represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and molecular research. The N-Cbz (carbobenzyloxy) group attached to the propylamine backbone imparts specific reactivity and stability, making it a valuable intermediate in synthetic chemistry.

The N-Cbz-Propylamine molecule is particularly noteworthy for its role in the synthesis of biologically active compounds. The carbobenzyloxy protecting group is widely used in peptide chemistry to shield amino groups during synthetic processes, ensuring selective reactions at other functional sites. This protective mechanism is crucial in multi-step syntheses where precise control over reaction pathways is required. The propylamine moiety, on the other hand, contributes to the compound's solubility and bioavailability, making it an attractive candidate for further pharmacological exploration.

Recent research has highlighted the utility of N-Cbz-Propylamine in the development of novel therapeutic agents. Studies have demonstrated its effectiveness as a precursor in the synthesis of complex peptides and proteins, which are essential components in many modern medications. The compound's ability to undergo selective modifications without disrupting overall molecular integrity has opened new avenues for drug design. For instance, researchers have leveraged N-Cbz-Propylamine to create derivatives with enhanced binding affinity to target receptors, promising improvements in drug efficacy and reduced side effects.

In addition to its applications in peptide synthesis, N-Cbz-Propylamine has been explored for its potential in material science and chemical biology. Its unique structural features make it a suitable candidate for designing novel ligands and probes used in biochemical assays. The compound's stability under various reaction conditions further enhances its versatility, allowing scientists to tailor its properties for specific experimental needs. This adaptability has positioned N-Cbz-Propylamine as a cornerstone in both academic research and industrial applications.

The latest advancements in computational chemistry have also contributed to a deeper understanding of N-Cbz-Propylamine's reactivity and interaction patterns. Molecular modeling studies have revealed insights into how the compound behaves within complex biological systems, aiding researchers in predicting its pharmacokinetic profile. These computational approaches, combined with experimental data, have fostered a more integrated approach to drug discovery, where theoretical models guide synthetic strategies and vice versa.

From a synthetic chemistry perspective, N-Cbz-Propylamine exemplifies the importance of well-designed intermediates in streamlining drug development processes. The efficiency of its synthesis and the ease with which it can be incorporated into larger molecules make it an indispensable tool for medicinal chemists. As synthetic methodologies continue to evolve, compounds like N-Cbz-Propylamine will play an increasingly critical role in accelerating the discovery of new therapeutic entities.

The future prospects of N-Cbz-Propylamine are bright, with ongoing research uncovering new applications and refining existing ones. Its contributions to peptide synthesis, material science, and computational chemistry underscore its multifaceted utility. As scientists continue to push the boundaries of chemical innovation, compounds like N-Cbz-Propylamine will remain at the forefront of these efforts, driving progress across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:120539-91-5)N-Cbz-Propylamine
A906971
Purity:99%/99%
Quantity:25g/100g
Price ($):421.0/1389.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:120539-91-5)N-丙炔基氨基甲酸苄酯
LE26827047
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email